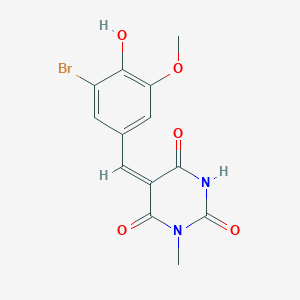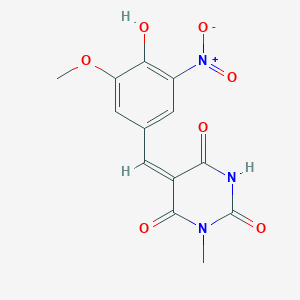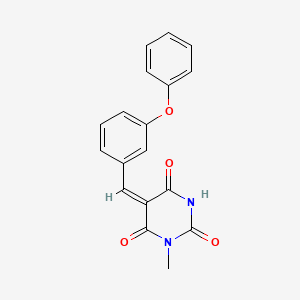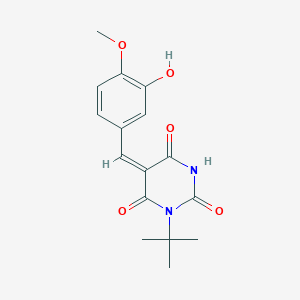
5-(4-hydroxy-3,5-dimethoxybenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione
Vue d'ensemble
Description
5-(4-hydroxy-3,5-dimethoxybenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as HDM-2 inhibitor, is a chemical compound that has gained significant attention in recent years due to its potential therapeutic applications. This compound is a small molecule inhibitor that targets the MDM-2 protein, which is responsible for regulating the activity of the tumor suppressor protein p53. The inhibition of MDM-2 by HDM-2 inhibitor leads to the activation of p53, which plays a crucial role in the prevention of cancer.
Mécanisme D'action
5-(4-hydroxy-3,5-dimethoxybenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione inhibitor exerts its effects by binding to the hydrophobic cleft of MDM-2, which is responsible for binding to p53. This binding prevents the interaction between MDM-2 and p53, leading to the stabilization and activation of p53. The activation of p53 by this compound inhibitor results in the induction of cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound inhibitor has been shown to have a number of biochemical and physiological effects. In addition to its effects on p53, this compound inhibitor has been found to inhibit the growth and survival of cancer cells by targeting other signaling pathways. This compound inhibitor has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 5-(4-hydroxy-3,5-dimethoxybenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione inhibitor in scientific research has several advantages. It is a small molecule inhibitor that can be easily synthesized and purified, making it suitable for use in high-throughput screening assays. In addition, this compound inhibitor has been extensively studied for its mechanism of action and therapeutic potential, making it a well-characterized compound.
However, there are also limitations to the use of this compound inhibitor in lab experiments. It has been found to have low solubility in aqueous solutions, which can limit its bioavailability in vivo. In addition, this compound inhibitor has been found to have off-target effects on other proteins, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the study of 5-(4-hydroxy-3,5-dimethoxybenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione inhibitor. One potential area of research is the development of more potent and selective inhibitors of MDM-2. Another area of research is the identification of biomarkers that can predict the response of cancer cells to this compound inhibitor. In addition, the combination of this compound inhibitor with other targeted therapies or immunotherapies is an area of active investigation. Finally, the use of this compound inhibitor in the treatment of other diseases, such as inflammatory diseases, is an area of potential future research.
Applications De Recherche Scientifique
5-(4-hydroxy-3,5-dimethoxybenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione inhibitor has been extensively studied for its potential therapeutic applications in the treatment of cancer. The activation of p53 by this compound inhibitor has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. In addition, this compound inhibitor has been found to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
Propriétés
IUPAC Name |
(5E)-5-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O6/c1-16-13(19)8(12(18)15-14(16)20)4-7-5-9(21-2)11(17)10(6-7)22-3/h4-6,17H,1-3H3,(H,15,18,20)/b8-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXIZRWAJYONXPD-XBXARRHUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC(=C(C(=C2)OC)O)OC)C(=O)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C/C2=CC(=C(C(=C2)OC)O)OC)/C(=O)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B3889429.png)



![ethyl 2-cyano-3-(4-{4-[2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl]-1-piperazinyl}phenyl)acrylate](/img/structure/B3889462.png)

![5-[(5-bromo-2-thienyl)methylene]-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3889476.png)





![1-tert-butyl-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3889526.png)